molecular formula C12H28Cl2N2O B13746699 1H-Azepine-1-ethanol, hexahydro-alpha-(((1-methylethyl)amino)methyl)-, dihydrochloride CAS No. 104317-89-7

1H-Azepine-1-ethanol, hexahydro-alpha-(((1-methylethyl)amino)methyl)-, dihydrochloride

Cat. No.: B13746699
CAS No.: 104317-89-7
M. Wt: 287.27 g/mol
InChI Key: CGLBQDDNZLHDSV-UHFFFAOYSA-N
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Description

1H-Azepine-1-ethanol, hexahydro-alpha-(((1-methylethyl)amino)methyl)-, dihydrochloride is a chemical compound with a complex structure. It is known for its potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique molecular configuration, which contributes to its distinct properties and reactivity.

Preparation Methods

The synthesis of 1H-Azepine-1-ethanol, hexahydro-alpha-(((1-methylethyl)amino)methyl)-, dihydrochloride involves several steps. The synthetic routes typically include the following stages:

    Formation of the Azepine Ring: This step involves the cyclization of appropriate precursors under specific conditions to form the azepine ring.

    Introduction of the Ethanol Group: The ethanol group is introduced through a reaction with an appropriate alcohol derivative.

    Substitution with the Amino Group: The amino group is added via a substitution reaction, often using an amine derivative.

    Formation of the Dihydrochloride Salt: The final step involves the conversion of the compound into its dihydrochloride salt form, typically through a reaction with hydrochloric acid.

Industrial production methods may vary, but they generally follow similar principles, with optimization for large-scale synthesis.

Chemical Reactions Analysis

1H-Azepine-1-ethanol, hexahydro-alpha-(((1-methylethyl)amino)methyl)-, dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms, often using reducing agents like hydrogen or metal hydrides.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents include halogens and nucleophiles.

    Hydrolysis: Hydrolysis reactions can break down the compound into its constituent parts, often using water or acidic/basic conditions.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1H-Azepine-1-ethanol, hexahydro-alpha-(((1-methylethyl)amino)methyl)-, dihydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and interactions with biomolecules.

    Medicine: Research explores its potential therapeutic applications, such as its use in drug development and as a pharmacological agent.

    Industry: The compound is utilized in the production of specialty chemicals and materials, contributing to advancements in industrial processes.

Mechanism of Action

The mechanism of action of 1H-Azepine-1-ethanol, hexahydro-alpha-(((1-methylethyl)amino)methyl)-, dihydrochloride involves its interaction with specific molecular targets. These interactions can modulate various pathways and processes within cells. The exact molecular targets and pathways depend on the context of its application, whether in biological systems or chemical reactions.

Comparison with Similar Compounds

1H-Azepine-1-ethanol, hexahydro-alpha-(((1-methylethyl)amino)methyl)-, dihydrochloride can be compared with other similar compounds, such as:

    1H-Azepine Derivatives: These compounds share the azepine ring structure but differ in their functional groups and substituents.

    Ethanolamine Derivatives: These compounds contain the ethanolamine moiety and exhibit similar reactivity and applications.

    Amino Alcohols: This class of compounds includes molecules with both amino and alcohol functional groups, offering comparable properties and uses.

The uniqueness of this compound lies in its specific combination of functional groups and its resulting properties, making it a valuable compound for various scientific and industrial applications.

Properties

CAS No.

104317-89-7

Molecular Formula

C12H28Cl2N2O

Molecular Weight

287.27 g/mol

IUPAC Name

[3-(azepan-1-ium-1-yl)-2-hydroxypropyl]-propan-2-ylazanium;dichloride

InChI

InChI=1S/C12H26N2O.2ClH/c1-11(2)13-9-12(15)10-14-7-5-3-4-6-8-14;;/h11-13,15H,3-10H2,1-2H3;2*1H

InChI Key

CGLBQDDNZLHDSV-UHFFFAOYSA-N

Canonical SMILES

CC(C)[NH2+]CC(C[NH+]1CCCCCC1)O.[Cl-].[Cl-]

Origin of Product

United States

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